molecular formula C7H10O B2555151 1-Methylbicyclo[2.1.1]hexan-2-one CAS No. 20609-40-9

1-Methylbicyclo[2.1.1]hexan-2-one

Cat. No.: B2555151
CAS No.: 20609-40-9
M. Wt: 110.156
InChI Key: IWPNTUFGESKFEQ-UHFFFAOYSA-N
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Description

1-Methylbicyclo[2.1.1]hexan-2-one is a useful research compound. Its molecular formula is C7H10O and its molecular weight is 110.156. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Atom Abstraction Studies

Research by Srinivasan and Sonntag (1969) explored the abstraction of hydrogen atoms from bicyclo[2.1.1]hexane by methyl radicals and chlorine atoms. They used photolysis of acetone as a source of methyl radicals to study this reaction. This study revealed an activation energy of 10.3 kcal/mole for the abstraction process and provided insights into the reaction rates and mechanisms in such hydrocarbon structures (Srinivasan & Sonntag, 1969).

Conformation and Circular Dichroism Analysis

Lightner et al. (1985) conducted a conformational analysis of certain methylbicyclohexanes, which are closely related to 1-Methylbicyclo[2.1.1]hexan-2-one. Their study, using circular dichroism (CD) spectra and molecular mechanics calculations, provided valuable data for understanding the conformational properties of these compounds (Lightner et al., 1985).

Ionic Hydrogenation and Stereochemistry

Khotimskaya et al. (1972) investigated the ionic hydrogenation of compounds including 1-methylbicyclo[3.1.0]hexane. They found that this process results in the formation of substituted cycloalkanes, providing insights into the stereochemistry of these reactions (Khotimskaya et al., 1972).

Crystal and Molecular Structure Studies

Adembri et al. (1984) studied the crystal and molecular structure of 1,5-diacetyl-4-hydroxy-4-methylbicyclo[3.1.0]Hexan-2-one, a compound structurally similar to this compound. Their research provided insights into the stereochemistry of these molecules, which is crucial for understanding their chemical behavior (Adembri et al., 1984).

Solvolytic Conditions and Rearrangement Studies

Research by Della, Elsey, and Skouroumounis (1990) on the rearrangement of substituted Bicyclo[2.1.1]hex-2-yl Mesylates under solvolytic conditions adds to the understanding of how this compound and related compounds behave under certain chemical conditions. This research provides valuable insights into the reaction kinetics and rearrangement mechanisms of these compounds (Della, Elsey & Skouroumounis, 1990).

Safety and Hazards

The safety information for 1-Methylbicyclo[2.1.1]hexan-2-one includes several hazard statements: H226, H315, H319, H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Future Directions

Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of bio-active compounds . The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules opens the gate to sp3-rich new chemical space . This suggests that there is potential for further exploration and development in this area.

Properties

IUPAC Name

1-methylbicyclo[2.1.1]hexan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-7-3-5(4-7)2-6(7)8/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPNTUFGESKFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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